1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-
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Overview
Description
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino guanidine bicarbonate with trifluoroacetic acid, followed by a ring-expansion reaction with nitroacetonitrile . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of energetic materials due to its stability and energy release properties.
Industrial Chemistry: The compound is explored for its use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT)
- 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT)
Uniqueness
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit superior stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61402-41-3 |
---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
6-methyl-1H-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
InChI |
InChI=1S/C5H5N5O/c1-3-4(11)10-2-6-8-5(10)9-7-3/h2H,1H3,(H,8,9) |
InChI Key |
LSUZJWMYUMGJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2NN=CN2C1=O |
Origin of Product |
United States |
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